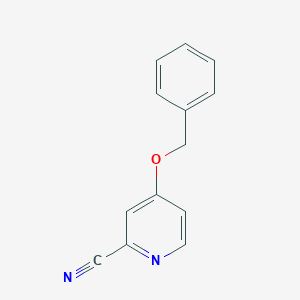
4-(Benzyloxy)picolinonitrile
Overview
Description
4-(Benzyloxy)picolinonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of picolinonitrile, where a benzyloxy group is attached to the fourth position of the pyridine ring.
Mechanism of Action
Target of Action
It is known to inhibitCYP1A2 and CYP2C19 enzymes . These enzymes play a crucial role in drug metabolism and bioactivation.
Mode of Action
Given its inhibitory action on cyp1a2 and cyp2c19 enzymes, it likely interacts with these enzymes and alters their activity .
Biochemical Pathways
As it inhibits cyp1a2 and cyp2c19 enzymes, it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
4-(Benzyloxy)picolinonitrile exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.2 (iLOGP), 2.37 (XLOGP3), 2.38 (WLOGP), 1.07 (MLOGP), and 2.84 (SILICOS-IT), with a consensus Log Po/w of 2.17 . Its water solubility is 0.213 mg/ml .
Result of Action
Given its inhibitory action on CYP1A2 and CYP2C19 enzymes, it may alter the metabolism and bioactivation of drugs that are substrates of these enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can be affected by the pH of the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)picolinonitrile typically involves the reaction of 4-hydroxy-2-picolinonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 4-(Benzyloxy)picolinamines.
Substitution: Various substituted picolinonitrile derivatives.
Scientific Research Applications
4-(Benzyloxy)picolinonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- 4-(Benzyloxy)pyridine-2-carboxylic acid
- Methyl 4-(benzyloxy)-6-(chloromethyl)picolinate
- Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate
- 4-(Benzyloxy)pyridine
Comparison: 4-(Benzyloxy)picolinonitrile is unique due to the presence of both a benzyloxy group and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its analogs. The presence of the nitrile group also enhances its potential for further functionalization .
Properties
IUPAC Name |
4-phenylmethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDORVLVNIOXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648733 | |
| Record name | 4-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100382-00-1 | |
| Record name | 4-(Benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


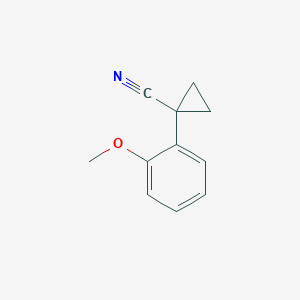
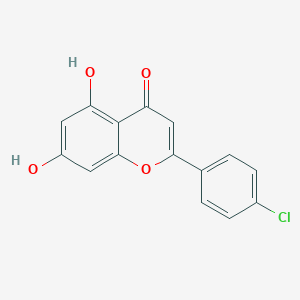
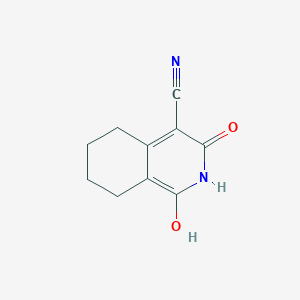

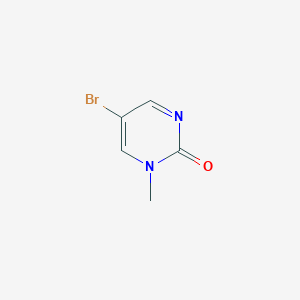

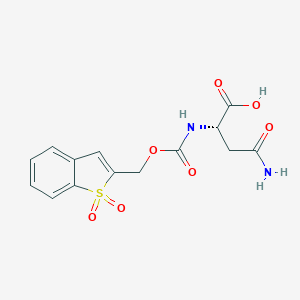
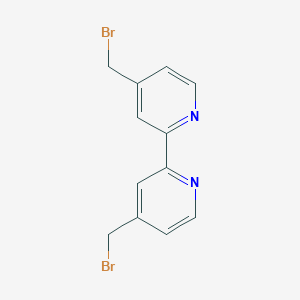
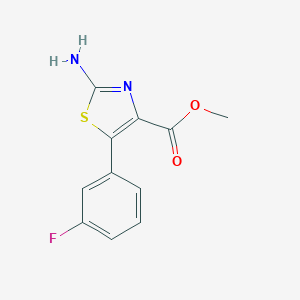
![7-Amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B176827.png)
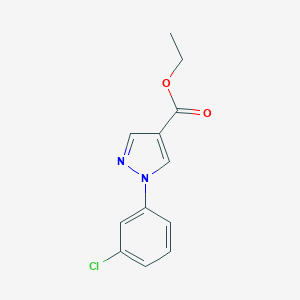
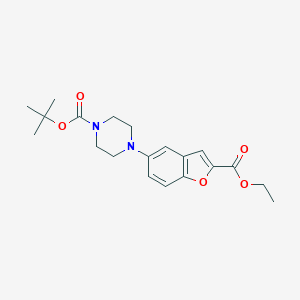
![Ethyl furo[2,3-c]pyridine-2-carboxylate](/img/structure/B176834.png)

